molecular formula C15H24N2 B14451708 6-Heptyl-5,6,7,8-Tetrahydro-1,6-naphthyridine CAS No. 75509-76-1

6-Heptyl-5,6,7,8-Tetrahydro-1,6-naphthyridine

Cat. No.: B14451708
CAS No.: 75509-76-1
M. Wt: 232.36 g/mol
InChI Key: WAZNMOJEWFGFAH-UHFFFAOYSA-N
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Description

6-Heptyl-5,6,7,8-Tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a heptyl chain attached to a tetrahydro-1,6-naphthyridine core, making it a unique molecule with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Heptyl-5,6,7,8-Tetrahydro-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a heptyl-substituted amine with a suitable diketone can lead to the formation of the desired naphthyridine ring system. The reaction typically requires the use of a catalyst, such as a Lewis acid, and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Heptyl-5,6,7,8-Tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties. These derivatives are often explored for their potential use in medicinal chemistry and drug development .

Scientific Research Applications

6-Heptyl-5,6,7,8-Tetrahydro-1,6-naphthyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Heptyl-5,6,7,8-Tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Heptyl-5,6,7,8-Tetrahydro-1,6-naphthyridine include other naphthyridine derivatives such as:

  • 5,6,7,8-Tetrahydro-1,6-naphthyridine
  • 2-Naphthalenol, 5,6,7,8-tetrahydro-
  • Genz-644282
  • BAY-94-8862
  • AMG 337

Uniqueness

What sets this compound apart from these similar compounds is the presence of the heptyl chain, which can influence its biological activity and pharmacokinetic properties. This unique structural feature may enhance its potential as a therapeutic agent and provide distinct advantages in drug development .

Properties

CAS No.

75509-76-1

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

6-heptyl-7,8-dihydro-5H-1,6-naphthyridine

InChI

InChI=1S/C15H24N2/c1-2-3-4-5-6-11-17-12-9-15-14(13-17)8-7-10-16-15/h7-8,10H,2-6,9,11-13H2,1H3

InChI Key

WAZNMOJEWFGFAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN1CCC2=C(C1)C=CC=N2

Origin of Product

United States

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